Empagliflozin

Übersicht

Beschreibung

Empagliflozin is a medication used to treat type 2 diabetes. It works in the kidneys to prevent absorption of glucose (blood sugar), which helps lower the blood sugar level . It does not help patients who have insulin-dependent or type 1 diabetes .

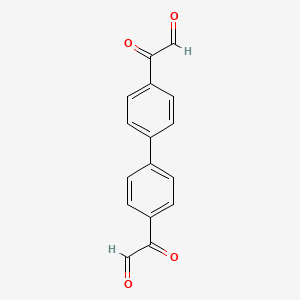

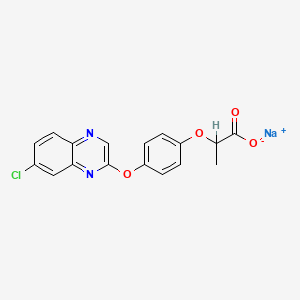

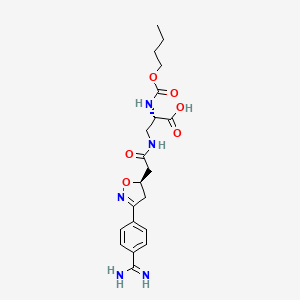

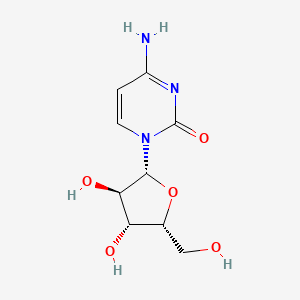

Synthesis Analysis

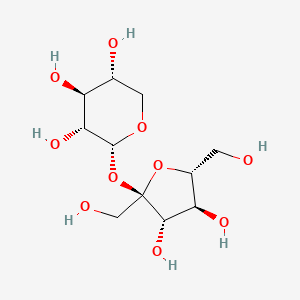

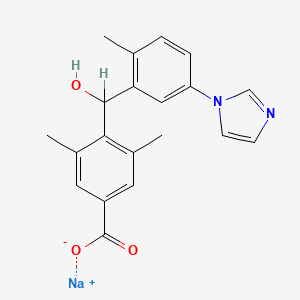

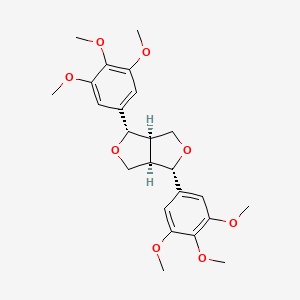

The synthesis process for Empagliflozin involves taking 4-fluorotoluene as a starting material and carrying out radical bromo reaction, Friedel-Crafts alkylation reaction, deprotection, diazotization chlorination, and alkylation reaction to obtain an intermediate . This intermediate then undergoes condensation, etherification, and methoxyl removal with 2,3,4,6-quadri-O-trimethylsilyl-D-glucolactone to obtain Empagliflozin .

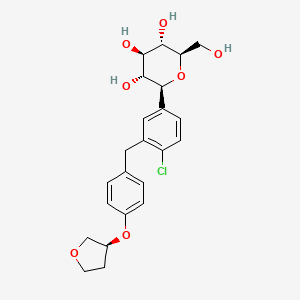

Molecular Structure Analysis

Empagliflozin works by inhibiting the sodium-glucose co-transporter-2 (SGLT2) found in the proximal tubules in the kidneys . Empagliflozin occupies both the sugar-substrate-binding site and the external vestibule to lock SGLT2 in an outward-open conformation, thus inhibiting the transport cycle .

Chemical Reactions Analysis

Empagliflozin has been analyzed using high-performance liquid chromatography (HPLC) for quantification in raw and pharmaceutical dosage forms . The drug solution was found to be stable in refrigerator and ambient room temperature with mean % accuracy of >98% .

Physical And Chemical Properties Analysis

Empagliflozin has a molecular formula of C23H27ClO7 and a molecular weight of 450.91 g/mol . It is a C-glycosyl compound, an aromatic ether, a tetrahydrofuryl ether, and a member of monochlorobenzenes .

Wissenschaftliche Forschungsanwendungen

Type 2 Diabetes Mellitus (T2DM) Management

Empagliflozin is primarily used as an oral glucose-lowering drug. As an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), it increases urinary glucose excretion, leading to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and insulin resistance . It effectively lowers fasting blood glucose, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C), and also leads to significant weight reduction in patients with T2DM .

Cardiovascular Disease Treatment

Empagliflozin has demonstrated a breakthrough in the treatment of heart failure (HF). It has been shown to reduce hospitalizations for HF and the number of deaths from cardiovascular causes. The drug’s effectiveness extends to reducing the incidence of myocardial infarction (MI) or stroke, major adverse cardiovascular events (MACE), and cardiovascular mortality .

Nephroprotection

The nephroprotective effect of Empagliflozin is notable. It reduces the risk of end-stage renal failure and the incidence of renal events, including death from renal causes. This makes it a valuable drug in chronic kidney disease (CKD) management, where preserving kidney function is crucial .

Metabolic Benefits Beyond Glycemic Control

Empagliflozin’s role in metabolism extends beyond glycemic control. It has been associated with significant weight loss and improvements in body composition, which are beneficial in managing obesity and metabolic syndrome associated with T2DM .

Heart Energy Metabolism

Studies suggest that Empagliflozin can reduce renal excretion of ketone bodies, elevate β-hydroxybutyric acid levels in the body, and provide the heart with energy-supplying substances. This improves cardiac oxidative stress, mitochondrial efficacy, and stabilizes cell membrane potential, enhancing the energy metabolism of the heart .

Osteogenic Differentiation in Diabetic Osteoporosis

Empagliflozin has shown promise in ameliorating the impaired osteogenic differentiation capacity in adipose-derived stem cells (ASCs) from diabetic osteoporosis (DOP) mice. This indicates a potential application in improving bone health and treating conditions like DOP .

Wirkmechanismus

Target of Action

Empagliflozin primarily targets the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is the predominant transporter responsible for the reabsorption of glucose from the glomerular filtrate back into the circulation . It is primarily located in the kidney and plays a crucial role in maintaining glucose homeostasis .

Mode of Action

Empagliflozin acts as an inhibitor of SGLT2 . By inhibiting SGLT2, empagliflozin prevents glucose reabsorption in the kidneys, thereby increasing the amount of glucose excreted in the urine . This leads to a reduction in blood glucose levels, which is beneficial for managing type 2 diabetes mellitus .

Biochemical Pathways

Empagliflozin’s action on SGLT2 affects several biochemical pathways. One of the key pathways involves the NLRP3 inflammasome and MyD88-related pathways . Inhibition of these pathways by empagliflozin has been associated with anti-apoptotic and anti-fibrotic effects . Additionally, empagliflozin has been shown to impact pathways related to cardiomyocyte contraction/relaxation, iron handling, and other metabolic and renal targets .

Result of Action

Empagliflozin has several molecular and cellular effects. It has been shown to ameliorate myocardial extracellular matrix remodeling, cardiomyocyte stiffness, and concentric hypertrophy . Additionally, empagliflozin has been found to inhibit microglia activation and neuroinflammation resulting from injury . It also improves pancreatic beta-cell function by reducing pancreatic beta-cell burden and glucotoxicity .

Action Environment

The action of empagliflozin can be influenced by various environmental factors. For instance, renal function can impact the efficacy of empagliflozin, as its mechanism of action is contingent on the renal excretion of glucose . Therefore, empagliflozin may be held in cases of acute kidney injury . Furthermore, the drug’s blood pressure-lowering effects have been associated with its action in non-diabetic hypertensive rats .

Safety and Hazards

Empagliflozin should be used with caution. Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Side effects of Empagliflozin include a light-headed feeling, low blood sugar, dehydration, ketoacidosis, signs of a bladder infection, and common side effects may include a bladder infection or yeast infection in women .

Zukünftige Richtungen

Empagliflozin has shown promising results in reducing hospitalizations for heart failure and death from cardiovascular causes . It has also been approved for the treatment of chronic kidney disease regardless of diabetic status . Future studies are highly anticipated to add to the growing knowledge of the SGLT2 inhibitor class, as well as discover possibilities for new disease states to benefit from Empagliflozin .

Eigenschaften

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-QZMOQZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026093 | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The vast majority of glucose filtered through the glomerulus is reabsorbed within the proximal tubule, primarily via SGLT2 (sodium-glucose linked co-transporter-2) which is responsible for ~90% of the total glucose reabsorption within the kidneys. Na+/K+-ATPase on the basolateral membrane of proximal tubular cells utilize ATP to actively pump Na+ ions into the interstitium surrounding the tubule, establishing a Na+ gradient within the tubular cell. SGLT2 on the apical membrane of these cells then utilize this gradient to facilitate secondary active co-transport of both Na+ and glucose out of the filtrate, thereby reabsorbing glucose back into the blood – inhibiting this co-transport, then, allows for a marked increase in glucosuria and decrease in blood glucose levels. Empagliflozin is a potent inhibitor of renal SGLT2 transporters located in the proximal tubules of the kidneys and works to lower blood glucose levels via an increase in glucosuria. Empagliflozin also appears to exert cardiovascular benefits - specifically in the prevention of heart failure - independent of its blood glucose-lowering effects, though the exact mechanism of this benefit is not precisely understood. Several theories have been posited, including the potential inhibition of Na+/H+ exchanger (NHE) 1 in the myocardium and NHE3 in the proximal tubule, reduction of pre-load via diuretic/natriuretic effects and reduction of blood pressure, prevention of cardiac fibrosis via suppression of pro-fibrotic markers, and reduction of pro-inflammatory adipokines. | |

| Record name | Empagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Empagliflozin | |

CAS RN |

864070-44-0 | |

| Record name | Empagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Empagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

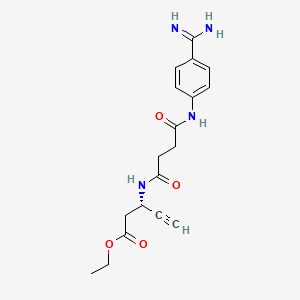

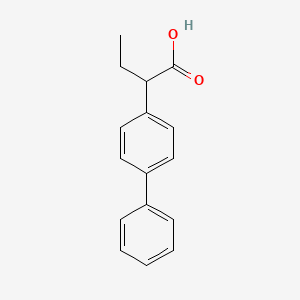

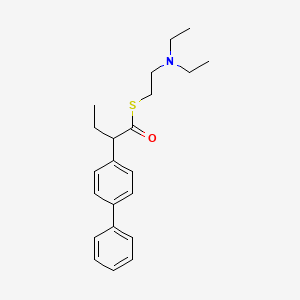

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Ethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-(1-ethylpyridin-1-ium-4-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]pyridin-1-ium;dibromide](/img/structure/B1684252.png)

![2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile](/img/structure/B1684258.png)